molecular formula C9H20O B1618030 1-Methoxyoctane CAS No. 929-56-6

1-Methoxyoctane

Cat. No.: B1618030
CAS No.: 929-56-6
M. Wt: 144.25 g/mol
InChI Key: RIAWWRJHTAZJSU-UHFFFAOYSA-N
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Description

1-Methoxyoctane, also known as n-octyl methyl ether, is an organic compound with the molecular formula C9H20O. It is a colorless liquid that is primarily used as a solvent and in organic synthesis. The compound is characterized by its ether functional group, which consists of an oxygen atom connected to two alkyl or aryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyoctane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. For example, sodium methoxide can react with 1-bromooctane to produce this compound:

CH3ONa+C8H17BrCH3OC8H17+NaBr\text{CH}_3\text{ONa} + \text{C}_8\text{H}_{17}\text{Br} \rightarrow \text{CH}_3\text{O}\text{C}_8\text{H}_{17} + \text{NaBr} CH3​ONa+C8​H17​Br→CH3​OC8​H17​+NaBr

The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound often involves the same Williamson ether synthesis but on a larger scale. The process may include additional steps for purification, such as distillation, to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyoctane can undergo various chemical reactions, including:

    Oxidation: The ether can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Substitution: The ether group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution: Reagents such as hydrogen bromide (HBr) can be used to convert the ether into an alkyl bromide.

Major Products:

    Oxidation: The major products can include octanal or octanoic acid.

    Substitution: The major product can be 1-bromooctane.

Scientific Research Applications

Chemical Applications

1. Solvent in Organic Reactions
1-Methoxyoctane is primarily used as a solvent in organic synthesis. Its ability to dissolve a wide range of organic compounds enhances the efficiency of chemical reactions. This compound's favorable solvation properties make it ideal for facilitating reactions, particularly those involving polar and non-polar substances .

2. Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of other chemicals. Notably, it is a precursor for producing 1-octene, which is significant in the production of various polymers and surfactants. The conversion of this compound to 1-octene can be achieved through catalytic cracking processes using gamma-alumina catalysts .

Biological Applications

1. Biological Sample Preparation
In biological research, this compound is utilized for preparing samples for analysis. Its solvent properties facilitate the extraction and purification of biological molecules, making it valuable in biochemical assays .

2. Drug Delivery Systems
Emerging studies suggest that this compound could play a role in drug delivery systems. Its ability to interact with lipid membranes may enhance the permeability of certain drugs, potentially improving their therapeutic effectiveness.

Industrial Applications

1. Cleaning Agents and Coatings
The compound is employed in formulating cleaning agents due to its solvent capabilities. Additionally, it is used in the production of coatings and adhesives, where its properties contribute to improved performance and stability .

2. Synthesis of Functionalized Compounds
Research indicates that this compound can be transformed into various functionalized compounds through reactions such as oxidation and substitution. These transformations expand its utility in creating specialized chemical products for industrial applications .

Case Studies

Case Study 1: Catalytic Conversion to 1-Octene
Research has demonstrated that using gamma-alumina as a catalyst significantly enhances the conversion of this compound to 1-octene. The presence of ammonia during this process improves selectivity towards linear alpha-olefins .

Case Study 2: Interaction with Biological Membranes
A study explored the interaction of this compound with lipid membranes, revealing its potential to enhance drug permeability. This finding suggests applications in developing more effective drug delivery systems.

Mechanism of Action

The mechanism of action of 1-methoxyoctane primarily involves its role as a solvent or intermediate in chemical reactions. It can facilitate the dissolution of reactants, thereby increasing the reaction rate. In biological systems, it can interact with lipid membranes, enhancing the permeability of certain compounds.

Comparison with Similar Compounds

    1-Methoxyheptane: Similar structure but with one less carbon atom.

    1-Methoxynonane: Similar structure but with one more carbon atom.

    1-Ethoxyoctane: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness: 1-Methoxyoctane is unique due to its specific chain length and the presence of a methoxy group, which imparts distinct physical and chemical properties compared to its analogs. Its specific boiling point, solubility, and reactivity make it suitable for particular applications where other ethers might not be as effective.

Biological Activity

1-Methoxyoctane is an organic compound belonging to the class of methoxyalkanes. Its unique structure and properties have drawn attention in various fields, including organic chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its chemical characteristics, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H20O, with a methoxy group (-OCH₃) attached to an octane backbone. Its structure can be represented as follows:

CH3 CH2 6CH2OCH3\text{CH}_3\text{ CH}_2\text{ }_6\text{CH}_2\text{OCH}_3

This compound is typically synthesized through various chemical processes, including telomerization and catalytic reactions involving 1-octene .

Table 1: Physical Properties of this compound

PropertyValue
Molecular Weight144.25 g/mol
Boiling Point165 °C
Density0.81 g/cm³
SolubilitySoluble in organic solvents

Antioxidant Activity

Recent studies have explored the antioxidant properties of this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. In vitro assays have demonstrated that this compound exhibits moderate antioxidant activity, potentially due to its ability to scavenge reactive oxygen species (ROS) .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. Research indicates that it possesses inhibitory effects against several pathogenic bacteria. For instance, studies have shown that it can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, which are common bacterial pathogens responsible for various infections .

Table 2: Antibacterial Efficacy of this compound

BacteriaMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/ml
Staphylococcus aureus0.3 mg/ml
Bacillus subtilis0.4 mg/ml

Case Study 1: Antioxidant and Antibacterial Evaluation

A study conducted on the methanol extract of Tamarindus indica fruit pulp revealed the presence of various bioactive compounds, including this compound. The extract demonstrated significant antioxidant and antibacterial activities, suggesting that compounds like this compound could contribute to these effects . The study employed DPPH and FRAP methods for antioxidant evaluation and macro broth dilution for antibacterial testing.

Case Study 2: Synthesis and Biological Assessment

In another study focusing on the synthesis of this compound via platinum-catalyzed hydration of terminal olefins, researchers noted that the resulting compound exhibited promising biological activities . The study emphasized the importance of reaction conditions in determining the yield and purity of the synthesized compound.

Properties

IUPAC Name

1-methoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-4-5-6-7-8-9-10-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAWWRJHTAZJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239190
Record name 1-Methoxyoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929-56-6
Record name Methyl octyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxyoctane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxyoctane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxyoctane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 1-methoxyoctane in chemical synthesis?

A1: this compound serves as a valuable intermediate in organic synthesis. Notably, it acts as a precursor for producing 1-octene, a crucial alpha-olefin used in various applications. [, , ] The conversion of this compound to 1-octene is typically achieved through a cracking process utilizing catalysts like gamma-alumina (γ-Al2O3). [, ] The presence of ammonia during this cracking process has been found to enhance the selectivity towards linear alpha-olefins, specifically 1-octene, compared to reactions conducted without ammonia. []

Q2: Are there any specific catalysts known to be effective in the conversion of this compound to 1-octene?

A2: Research indicates that gamma-alumina (γ-Al2O3) with specific properties exhibits high catalytic activity in converting this compound to 1-octene. [] Large pore size and pore volume in the γ-Al2O3 catalyst structure contribute to its effectiveness. [] Furthermore, the selectivity of the cracking process is significantly influenced by the acidity and pore size of the γ-Al2O3 catalyst. []

Q3: Beyond its role in 1-octene production, has this compound been identified in any natural sources?

A3: Interestingly, this compound has been found as a constituent of the essential oil extracted from Boswellia occulta oleogum resin, also known as frankincense. [] The essential oil composition varies between individual trees, but this compound consistently appears as a significant component, ranging from 3.6% to 8.6%. [] This discovery highlights the presence of this compound in a natural source.

Q4: Have any studies explored alternative synthetic pathways for producing this compound?

A4: Research describes a method for synthesizing this compound starting from 1,3-butadiene. [] This process involves a three-step approach:

  1. Formation of 1-methoxy-2,7-octadiene: 1,3-butadiene reacts with methanol in the presence of a catalytic system comprising Ph3P, Pd(acac)2, and CH3ONa. []
  2. Hydrogenation: The resulting 1-methoxy-2,7-octadiene is then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst. []
  3. Cracking: The final step involves cracking the hydrogenated product to yield this compound. []

Q5: Are there any reported instances of this compound being investigated in a catalytic context beyond 1-octene production?

A5: A study explored the use of a platinum-based catalyst, [(dppe)3Pt3H3]+, in a reaction involving 1-octene and methanol. [] The reaction yielded this compound. [] While the results showed the catalyst could facilitate this transformation, inconsistencies were observed, potentially due to impurities in the reaction mixture. [] This study suggests that this compound formation could be a result of specific catalytic reactions, warranting further investigation.

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